molecular formula C27H37NO3 B123364 Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester CAS No. 239088-19-8

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

Cat. No. B123364
M. Wt: 423.6 g/mol
InChI Key: IJILTKKYTDZGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093354B2

Procedure details

To a solution of oxalyl chloride (12.24 mL) and methylene chloride (50 mL) at −35 to −45° C. was added DMSO (14.75 g) in methylene chloride (25 mL) over 20 minutes. The reaction mixture was stirred for 10 minutes at −35 to −45° C. A solution of N-Fmoc-2-(n-decylamino)ethanol (20.0 g) in methylene chloride (70 mL) was added over 25 minutes and then stirred 40 minutes at −35 to −45° C. Triethylamine (21.49 g) was then added and the mixture stirred for 30 minutes at −10 to −20° C. The reaction mixture was quenched with water (120 mL) followed by concentrated sulfuric acid (20.0 g) while maintaining the internal temperature at 0-5° C. The organic layer was isolated and washed with 2% sulfuric acid (100 mL) followed by water (2×100 mL). The organic solution was distilled under vacuum at 60° C. to about 100 mL. Heptane (100 mL) was added, the temperature of the oil bath raised to 80° C. and the distillation was continued until the residual volume was 100 mL. More heptane (100 mL) was added and the distillation repeated to a volume of 100 mL. The heating bath was replaced with a cold water bath at 15° C. The bath was cooled slowly to 5° C. over 20 minutes to start the precipitation of the product. The slurry was then cooled to −5 to −10° C. and the slurry was stirred for 2 hours. The solid was then collected on a Buchner funnel and washed with cold (−5° C.) heptane (2×15 mL). The wet solid was dried in vacuo to yield the title aldehyde.
Quantity
12.24 mL
Type
reactant
Reaction Step One
Name
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
21.49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([N:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:29][CH2:30][OH:31])([O:13][CH2:14][CH:15]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12].C(N(CC)CC)C>C(Cl)Cl>[C:11]([N:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:29][CH:30]=[O:31])([O:13][CH2:14][CH:15]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12]

Inputs

Step One
Name
Quantity
12.24 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
14.75 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CCO)CCCCCCCCCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
21.49 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at −35 to −45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 40 minutes at −35 to −45° C
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes at −10 to −20° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (120 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 0-5° C
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
WASH
Type
WASH
Details
washed with 2% sulfuric acid (100 mL)
DISTILLATION
Type
DISTILLATION
Details
The organic solution was distilled under vacuum at 60° C. to about 100 mL
ADDITION
Type
ADDITION
Details
Heptane (100 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the oil bath raised to 80° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
ADDITION
Type
ADDITION
Details
More heptane (100 mL) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
The heating bath was replaced with a cold water bath at 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The bath was cooled slowly to 5° C. over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the precipitation of the product
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then cooled to −5 to −10° C.
STIRRING
Type
STIRRING
Details
the slurry was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was then collected on a Buchner funnel
WASH
Type
WASH
Details
washed with cold (−5° C.) heptane (2×15 mL)
CUSTOM
Type
CUSTOM
Details
The wet solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CC=O)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.